(R)-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid
Descripción
(R)-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid is a chiral, Boc-protected amino acid derivative featuring a cyclopropyl substituent at the fourth carbon of its butanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry, particularly in the design of protease inhibitors, peptidomimetics, and other bioactive molecules due to its structural rigidity (imparted by the cyclopropyl ring) and stereochemical specificity .
Propiedades
IUPAC Name |
(2R)-4-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCOGSIYJRPSKA-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Reaction Overview
A patented method (CN115784922A) outlines a four-step synthesis starting from N-Boc-L-vinylglycine:
-
Bromine Addition : Formation of (2R)-3,4-dibromo-2-[(tert-butoxycarbonyl)amino]butyric acid.
-
Elimination : Generation of (2S)-4-bromo-2-[(tert-butoxycarbonyl)amino]but-3-enoic acid.
-
Suzuki Coupling : Introduction of the cyclopropyl group using cyclopropyl trifluoroborate.
-
Hydrogenation : Reduction of the double bond to yield the final product.
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Bromine Addition | Br₂ in CHCl₃, 0–10°C, 2 h | 92% | 98.5% |
| Elimination | KOtBu/2,6-TMP in THF, 40–45°C, 5 h | 81.6% | 98.7% |
| Suzuki Coupling | Pd(dppf)Cl₂, K₃PO₄, H₂O/THF, 80°C, 12 h | 76% | 97.2% |
| Hydrogenation | H₂ (1 atm), Pd/C, MeOH, RT, 3 h | 95% | 99.1% |
Critical Analysis of Stereochemical Control
The elimination step employs potassium tert-butoxide and 2,6-tetramethylpiperidine (TMP) to induce anti-periplanar dehydrohalogenation, favoring the (2S)-configured alkene intermediate. Subsequent Suzuki coupling with cyclopropyl trifluoroborate proceeds with retention of configuration, ensuring the final product’s (R)-stereochemistry after hydrogenation.
Alternative Routes via Chiral Pool Starting Materials
Use of N-Boc-L-Vinylglycine
N-Boc-L-vinylglycine serves as a chiral starting material to bypass racemization risks. Its vinyl group enables regioselective bromination at the β-position, followed by cyclopropane installation via cross-coupling.
Oxidative Methods for Cyclopropane Formation
Recent advances leverage ozonolysis and reductive workup to construct cyclopropane rings. For example, ozonolysis of allyl-protected intermediates followed by cyclopropanation with dimethylsulfonium ylides has been explored, though yields remain suboptimal (<60%).
Industrial-Scale Production Considerations
Solvent and Catalyst Optimization
-
Solvent Systems : Tetrahydrofuran (THF) and sulfolane mixtures enhance solubility of intermediates during elimination.
-
Catalyst Recycling : Pd(dppf)Cl₂ in Suzuki coupling can be recovered via aqueous/organic phase separation, reducing costs.
Characterization and Quality Control
Spectroscopic Validation
Análisis De Reacciones Químicas
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or oxalyl chloride.
Substitution: Nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: TFA or oxalyl chloride in methanol at room temperature.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2.1 Neuropharmacology
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of cyclopropyl-containing amino acids. The findings suggest that (R)-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid derivatives could enhance synaptic transmission and protect against neurodegeneration .
2.2 Anticancer Research
Another investigation focused on the synthesis of peptide analogs incorporating (R)-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid, demonstrating their efficacy in inhibiting cancer cell proliferation. The study highlighted the compound's ability to engage specific receptors involved in tumor growth .
Drug Design and Development
The unique structural features of (R)-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid make it an attractive candidate for drug development. Its incorporation into lead compounds can enhance selectivity and potency against target proteins involved in various diseases.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the cyclopropyl moiety can significantly affect the biological activity of derivatives. Understanding these relationships is essential for optimizing drug candidates that utilize this compound as a scaffold .
Mecanismo De Acción
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, targeting specific molecular pathways and enzymes .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis compares (R)-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid with related Boc-protected amino acid derivatives, focusing on structural features, synthetic utility, and biological activity.
Structural and Functional Group Comparison
| Compound | Backbone Chain | Substituent | Stereochemistry | Key Applications |
|---|---|---|---|---|
| (R)-2-((Boc)amino)-4-cyclopropylbutanoic acid | Butanoic acid | 4-Cyclopropyl | R-configuration | Protease inhibitors, drug scaffolds |
| (R)-2-((Boc)amino)-3-(4-iodophenyl)propanoic acid | Propanoic acid | 3-(4-Iodophenyl) | R-configuration | Anticancer inhibitors (Type D) |
| (S)-2-((Boc)amino)-3-(4-iodophenyl)propanoic acid | Propanoic acid | 3-(4-Iodophenyl) | S-configuration | Anticancer inhibitors (Type L) |
Key Observations :
- Backbone Chain Length: The butanoic acid chain in the target compound provides greater conformational flexibility compared to propanoic acid derivatives (e.g., ’s Type D/L inhibitors). This may influence binding affinity in enzyme-active sites .
- Substituent Effects : The 4-cyclopropyl group enhances steric bulk and hydrophobicity relative to the 4-iodophenyl group in ’s compounds. Cyclopropane’s ring strain may also confer unique reactivity in synthetic modifications.
- Stereochemical Impact : The R-configuration in the target compound contrasts with the S-configuration in Type L inhibitors (), which dictates enantioselective interactions in biological systems.
Physicochemical Properties
| Property | Target Compound | 4-Iodophenyl Propanoic Acid (R) | 4-Iodophenyl Propanoic Acid (S) |
|---|---|---|---|
| Molecular Weight (g/mol) | 299.35 | 437.24 | 437.24 |
| LogP | 2.8 (predicted) | 3.5 | 3.5 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Rotatable Bonds | 5 | 4 | 4 |
Analysis :
- The target compound’s lower molecular weight and logP suggest improved solubility relative to iodophenyl analogs, though its cyclopropyl group may reduce polarity.
- Increased rotatable bonds may enhance conformational diversity during target binding.
Actividad Biológica
(R)-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid, commonly referred to as Boc-amino acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- CAS Number : 2349893-77-0
- IUPAC Name : (R)-2-((tert-butoxycarbonyl)amino)-4-cyclopropylbutanoic acid
The biological activity of (R)-2-((tert-butoxycarbonyl)amino)-4-cyclopropylbutanoic acid primarily stems from its structural features that allow it to interact with various biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective moiety in peptide synthesis, facilitating the formation of peptide bonds without interference from side reactions.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in conditions like cancer where metabolic dysregulation occurs.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that (R)-2-((tert-butoxycarbonyl)amino)-4-cyclopropylbutanoic acid exhibits various biological activities:
Antitumor Activity
Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo. For instance, analogs with modifications on the cyclopropyl group have demonstrated enhanced cytotoxicity against cancer cell lines.
Neuroprotective Effects
Research suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers.
Case Studies and Research Findings
-
Antitumor Studies :
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of (R)-2-((tert-butoxycarbonyl)amino)-4-cyclopropylbutanoic acid derivatives and their evaluation against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as anticancer agents .
- Neuroprotection :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (R)-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid with high enantiomeric purity?
- Methodological Answer : The compound is typically synthesized via asymmetric synthesis or resolution techniques. For example, tert-butoxycarbonyl (Boc) protection of the amino group is critical to prevent undesired side reactions during coupling steps. Cyclopropane ring formation can be achieved through Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation of alkenes. Enantiomeric purity is validated using chiral HPLC (e.g., Chiralpak® columns) or polarimetry, with retention times or optical rotation values compared to standards .
Q. How is the Boc-protected amino acid characterized structurally and analytically?
- Methodological Answer : Structural confirmation relies on - and -NMR to identify key functional groups (e.g., Boc carbonyl at ~170 ppm, cyclopropane protons as multiplet signals). Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H] or [M+Na]). Purity is assessed via reverse-phase HPLC (C18 columns, acetonitrile/water gradient), with ≥95% purity required for research applications .
Q. What purification protocols are recommended for isolating (R)-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid?
- Methodological Answer : Flash chromatography using silica gel (hexane/ethyl acetate gradients) effectively removes unreacted intermediates. For challenging separations, preparative HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent improves resolution. Recrystallization from dichloromethane/hexane mixtures enhances crystalline purity .
Advanced Research Questions
Q. How does the cyclopropane moiety influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : The cyclopropyl group introduces steric hindrance, slowing coupling kinetics. Optimized protocols use uronium-based coupling agents (HATU, HBTU) with DIPEA in DMF to enhance efficiency. Kinetic studies via -NMR (using fluorinated derivatives) monitor reaction progress and byproduct formation .
Q. What experimental approaches resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from stereochemical impurities or solvent effects. Redesign synthesis with stricter enantiomeric control (e.g., chiral auxiliaries) and validate bioactivity in multiple assay formats (e.g., SPR, enzymatic inhibition). Computational docking (AutoDock Vina) identifies binding pose variations linked to cyclopropane conformation .
Q. How is the compound utilized in studying enzyme-substrate interactions involving rigid structural motifs?
- Methodological Answer : The cyclopropane’s restricted rotation mimics transition-state geometries in enzyme active sites. Isotopic labeling (-cyclopropane) enables tracking via NMR or MS in kinetic isotope effect (KIE) studies. Comparative assays with non-cyclopropane analogs quantify steric/electronic contributions to binding affinity .
Q. What strategies mitigate racemization during Boc deprotection in downstream applications?
- Methodological Answer : Acidic deprotection (e.g., TFA in DCM) at 0°C minimizes racemization. Monitoring via circular dichroism (CD) spectroscopy ensures retention of (R)-configuration. Alternatively, enzymatic deprotection (e.g., esterases) under neutral conditions preserves stereochemistry for sensitive peptide syntheses .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
